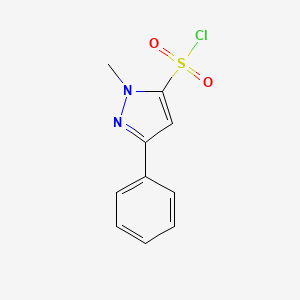

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride

Overview

Description

“1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C10H9ClN2O2S . It has an average mass of 256.709 Da and a mono-isotopic mass of 256.007324 Da .

Synthesis Analysis

Pyrazoles, such as “this compound”, can be synthesized through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.709 Da . The SMILES string for this compound is Cn1ccc(n1)S(Cl)(=O)=O .Scientific Research Applications

Chemical Building Blocks and Heterocycles Synthesis

The chemistry of pyrazoline derivatives, including compounds like 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride, demonstrates their value as building blocks for the synthesis of heterocyclic compounds. These derivatives have been employed to create a variety of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatility in synthesizing diverse chemical structures. The unique reactivity of these compounds offers mild reaction conditions for generating a wide range of heterocyclic compounds and dyes, highlighting their potential in developing novel chemical entities for further applications in various fields including pharmaceuticals and materials science (Gomaa & Ali, 2020).

Medicinal Chemistry and Pharmacology

In the domain of medicinal chemistry, pyrazoline derivatives have exhibited a broad spectrum of biological activities, making them significant scaffolds in drug discovery. These compounds, including those based on this compound, have been identified for their potent roles in anticancer, antimicrobial, anti-inflammatory, and analgesic applications. Their structural diversity allows for extensive exploration in the design and synthesis of new therapeutic agents with improved efficacy and specificity. The continuous investigation into the biological properties and applications of pyrazoline derivatives reflects their importance in the search for new therapeutic options (Sharma et al., 2021).

Enzyme Inhibition for Therapeutic Targets

Sulfonamide compounds, including those derived from or related to this compound, have been recognized for their role as enzyme inhibitors, with applications extending to therapeutic agents for treating various conditions such as bacterial infections, glaucoma, and cancer. The ability of these compounds to act as enzyme inhibitors underlines their potential in developing targeted therapies for managing diseases with high specificity and reduced side effects. This aspect of sulfonamides showcases the intersection of chemical synthesis and biomedical research, aiming to leverage chemical diversity for therapeutic innovation (Gulcin & Taslimi, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-methyl-5-phenylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-10(16(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAWGTLMPNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249907-52-5 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

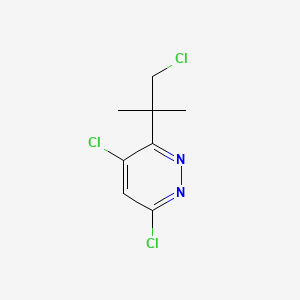

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)

![[(3-Bromo-4-fluorophenyl)methyl]diethyamine](/img/structure/B3346868.png)